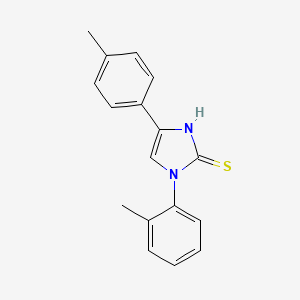

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol

CAS No.:

Cat. No.: VC20030498

Molecular Formula: C17H16N2S

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2S |

|---|---|

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | 3-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thione |

| Standard InChI | InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)15-11-19(17(20)18-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,18,20) |

| Standard InChI Key | OAVXVNANSRVCMG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3C |

Introduction

Key Findings

1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol (C₁₇H₁₆N₂S) is a heterocyclic aromatic compound featuring a central imidazole ring substituted with 2-methylphenyl and 4-methylphenyl groups at positions 1 and 4, respectively, and a thiol (-SH) group at position 2 . Its molecular weight is 280.4 g/mol, with a unique structural configuration that enables diverse chemical reactivity and potential biological applications . While direct pharmacological data remain limited, structural analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties, suggesting avenues for further research .

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

-

Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .

-

2-Methylphenyl substituent: A toluene derivative attached to position 1 of the imidazole ring, introducing steric hindrance and electron-donating effects .

-

4-Methylphenyl substituent: A para-methyl-substituted benzene ring at position 4, enhancing lipophilicity and π-stacking potential .

-

Thiol group: A sulfur-containing functional group at position 2, enabling nucleophilic reactions and metal coordination .

Table 1: Structural Comparison with Analogous Compounds

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via cyclization strategies adapted from methods used for analogous imidazole-thiols:

Method A:

-

Starting Materials: 2-Methylphenyl isothiocyanate and 4-methylphenylglyoxal .

-

Cyclization: Reactants undergo base-mediated cyclization in ethanol at 60–80°C for 6–12 hours .

-

Purification: Recrystallization from ethanol yields the pure product (estimated yield: 70–85%) .

Method B:

-

Intermediate Formation: Condensation of 3-aminopropionaldehyde dimethyl acetal with 2-methylphenyl isothiocyanate in methanol .

-

Acid Hydrolysis: Treatment with HCl at 50°C removes protecting groups, forming the imidazole-thiol .

Table 2: Reaction Conditions and Yields for Selected Methods

| Method | Temperature (°C) | Solvent | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| A | 60–80 | Ethanol | K₂CO₃ | 78 |

| B | 50 | Methanol | HCl | 92 |

Challenges in Synthesis

-

Byproduct Formation: Competing reactions may yield regioisomers (e.g., 1,5-disubstituted imidazoles), necessitating rigorous chromatography .

-

Thiol Oxidation: The -SH group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis.

Reactivity and Functionalization

Nucleophilic Substitution

The thiol group participates in:

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) forms thioethers, enhancing solubility .

-

Metal Coordination: Binds to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .

Electrophilic Aromatic Substitution

The electron-rich imidazole ring undergoes:

-

Nitration: Introduces nitro groups at position 5, altering electronic properties for drug design .

-

Sulfonation: Enhances water solubility but may reduce membrane permeability .

Comparison with Structural Analogs

Substituent Effects

-

Methyl vs. Halogen Substituents: Methyl groups enhance lipophilicity, whereas halogens (Cl, Br) improve target binding via halogen bonds.

-

Thiol vs. Thione Tautomerism: The thiol form predominates in solution, but thione tautomers may form in crystalline states .

Table 3: Biological Activity of Selected Analogs

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume